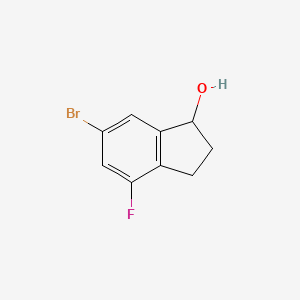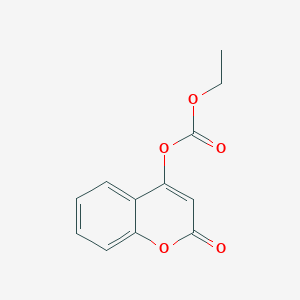
Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-oxo-2H-chromen-4-yl) carbonate is a derivative of coumarin, a naturally occurring compound found in various plants. Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anticoagulant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-oxo-2H-chromen-4-yl) carbonate typically involves the reaction of 4-hydroxycoumarin with ethyl chloroformate in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
These methods often involve large-scale reactions using automated equipment to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-oxo-2H-chromen-4-yl) carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carbonyl group, leading to different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarins .
Applications De Recherche Scientifique
Ethyl (2-oxo-2H-chromen-4-yl) carbonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s antimicrobial and antioxidant properties make it a candidate for studying biological processes and developing new drugs.
Medicine: Its potential anticoagulant and anti-inflammatory effects are of interest for therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl (2-oxo-2H-chromen-4-yl) carbonate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl (2-oxo-2H-chromen-4-yl) carbonate can be compared with other coumarin derivatives, such as:
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Exhibits strong antioxidant activity.
Coumarin-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of ethyl (2-oxo-2H-chromen-4-yl) carbonate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Propriétés
Numéro CAS |
120450-94-4 |
|---|---|
Formule moléculaire |
C12H10O5 |
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
ethyl (2-oxochromen-4-yl) carbonate |
InChI |
InChI=1S/C12H10O5/c1-2-15-12(14)17-10-7-11(13)16-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
Clé InChI |
OILVXBTVNHKWGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1=CC(=O)OC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


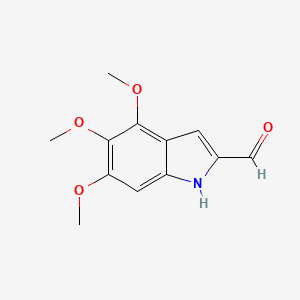
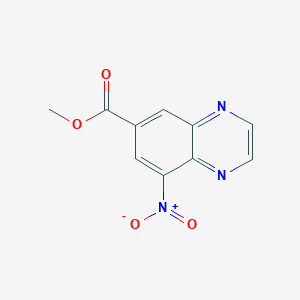
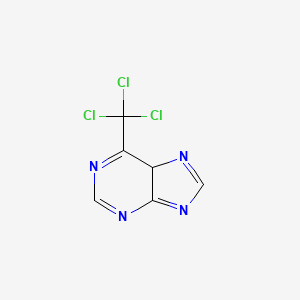


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)

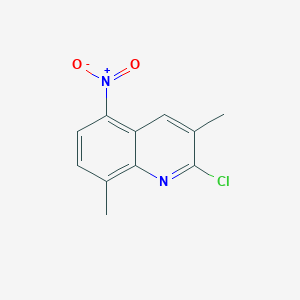
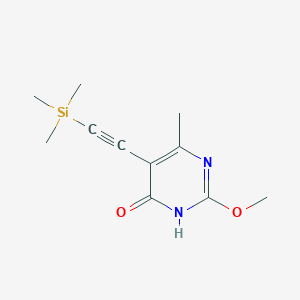
![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)


